
3-(Trifluoromethyl)pyrazole
Overview
Description
3-(Trifluoromethyl)pyrazole (C₄H₃F₃N₂; CAS 20154-03-4) is a heterocyclic compound characterized by a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position. This structural feature imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and electronegativity, which are critical for its applications in agrochemicals and pharmaceuticals . The compound’s molecular weight (136.08 g/mol) and compact structure allow for efficient interactions with biological targets, such as enzymes and receptors, making it a versatile scaffold in drug discovery .
Synthetic routes to this compound often involve cyclocondensation or cycloaddition reactions. For example, trifluoromethylenaminones can react with monosubstituted hydrazines to yield the pyrazole core , while hypervalent iodine reagents facilitate regioselective trifluoromethylation of α,β-alkynic hydrazines . These methods emphasize the importance of regioselectivity and green chemistry principles in optimizing yields (e.g., up to 85% in one-pot syntheses) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pyrazole can be achieved through various methods. One common approach involves the reaction of trifluoromethylated ynones with aryl or alkyl hydrazines in the presence of a silver catalyst. This reaction proceeds rapidly at room temperature, resulting in the formation of the desired pyrazole . Another method includes the cycloaddition of trifluoromethyl N-acylhydrazones or trifluoroacetohydrazonoyl bromides with maleimides .
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of scalable and efficient protocols. For instance, the silver-catalyzed reaction mentioned above can be adapted for large-scale production due to its mild conditions and high yield .
Chemical Reactions Analysis
Lithiation/Electrophilic Trapping
The 5-position undergoes selective deprotonation with strong bases like LDA (lithium diisopropylamide) in THF at −85°C, enabling diverse electrophilic substitutions:
Electrophile | Product | Yield | Reference |
---|---|---|---|
CO₂ | 5-Carboxylic acid derivative | 78% | |
DMF | 5-Formyl derivative | 85% | |
I₂ | 5-Iodo derivative | 92% |
Key finding : Flow chemistry enhances reproducibility in lithiation steps by preventing precipitate formation during large-scale synthesis .
Halogenation and Cross-Coupling
Bromination with N-bromosuccinimide (NBS) selectively targets the 4-position:
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4-Bromo-3-(trifluoromethyl)pyrazole forms in >95% yield under radical conditions .
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Subsequent Suzuki-Miyaura coupling with aryl boronic acids achieves 4-aryl derivatives (70–89% yield) .
(3 + 2)-Cycloaddition with Trifluoroacetonitrile Imines
Trifluoroacetonitrile imines react with enones to form trans-5-acylpyrazolines, which undergo solvent-dependent oxidation:
Solvent | Temperature | Product Type | Yield Range |
---|---|---|---|
DMSO | 100°C | 1,3,4,5-Tetrasubstituted pyrazoles | 79–93% |
Hexane | 60°C | 1,3,4-Trisubstituted pyrazoles | 81–97% |
Example : Reaction with (E)-4-phenyl-3-buten-2-one yields 1,3,4-triphenyl-5-acetylpyrazole (94% in hexane) .
Three-Component Coupling
Zhu et al. developed a scalable, catalyst-free method using:
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2-Bromo-3,3,3-trifluoropropene
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Aldehydes
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Sulfonyl hydrazides
Conditions : 80°C, 12–24 hours
Yield : 72–89% for 18 substrates .
Hypervalent Iodine-Mediated Cyclization
Ji et al. reported trifluoromethylation/cyclization of α,β-alkynic hydrazones using Togni reagent:
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Conditions : Cs₂CO₃, MeCN/H₂O, room temperature
Oxidation and Halogen-Dance Reactions
Controlled oxidation with MnO₂ (Table 1) and thermal manipulation prevent undesired isomerization:
Substrate | Conditions | Product | Isomer Ratio |
---|---|---|---|
5-Acetylpyrazoline | MnO₂, DMSO, 100°C | 1,3,4,5-Substituted | 93:7 |
5-Benzoylpyrazoline | MnO₂, hexane, 60°C | 1,3,4-Substituted | 98:2 |
Critical factor : Solvent polarity dictates deacylation pathways .
Scientific Research Applications
Biological Activities
3-(Trifluoromethyl)pyrazole derivatives have been shown to exhibit a variety of biological activities, which include:
- Anti-inflammatory Effects : Research has demonstrated that certain derivatives of this compound possess potent anti-inflammatory properties. For instance, compounds synthesized by El-Sayed et al. showed anti-inflammatory activity comparable to standard drugs such as diclofenac sodium and celecoxib, inhibiting tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at significant levels .
- Antiparasitic Activity : A series of trifluoromethylated pyrazole derivatives were evaluated for their antiparasitic properties against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. These compounds exhibited promising results, indicating their potential as therapeutic agents for neglected tropical diseases .
- TRPV1 Antagonism : The compound has also been studied for its antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1), a receptor implicated in pain sensation. Structure-activity relationship studies revealed that certain derivatives displayed high potency in blocking TRPV1 activation by capsaicin, suggesting their utility in treating neuropathic pain .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Key findings include:
- Hydrophobic Interactions : The presence of hydrophobic groups at specific positions on the pyrazole ring enhances biological activity. For example, modifications at the 1-position with chlorophenyl groups significantly increased antagonistic potency against TRPV1 .
- Bulky Substituents : The introduction of bulky groups at the para position of phenyl rings attached to the pyrazole core has been associated with improved antiparasitic effects, showcasing how molecular design can influence efficacy .
Case Studies
Several studies exemplify the applications of this compound in drug development:
Case Study 1: Anti-inflammatory Agents
A study synthesized a series of novel pyrazole derivatives that were tested for their anti-inflammatory activity. Compounds demonstrated up to 85% inhibition of TNF-α and IL-6 at specific concentrations, indicating their potential as effective anti-inflammatory drugs .
Case Study 2: Antiparasitic Compounds
In vitro evaluations showed that trifluoromethylated pyrazole thiosemicarbazone derivatives exhibited significant activity against Leishmania and Trypanosoma species, with some compounds achieving low micromolar IC50 values. This highlights the potential for these compounds in treating parasitic infections .
Case Study 3: Neuropathic Pain Treatment
Research on TRPV1 antagonists revealed that specific this compound derivatives could effectively block pain pathways in vivo, providing a basis for developing new analgesics targeting neuropathic pain conditions .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)pyrazole and its derivatives often involves interactions with specific molecular targets, such as enzymes and receptors. For instance, some derivatives act as inhibitors of enzymes involved in cell proliferation and apoptosis . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The trifluoromethyl group significantly alters the compound’s properties compared to non-fluorinated or differently substituted pyrazoles. Key comparisons include:
Compound | Substituent(s) | Molecular Weight (g/mol) | LogP* | Bioactivity Highlights |
---|---|---|---|---|
3-(Trifluoromethyl)pyrazole | -CF₃ at 3-position | 136.08 | 1.2 | Antifungal, herbicidal, antitumor |
1-Methyl-3-(trifluoromethyl)-1H-pyrazole | -CF₃ at 3, -CH₃ at 1 | 164.11 | 1.8 | Agrochemical intermediates |
3-Methyl-5-(trifluoromethyl)pyrazole | -CF₃ at 5, -CH₃ at 3 | 150.10 | 1.5 | Antimicrobial, thermal stability |
Pyrazole (unsubstituted) | None | 68.08 | 0.3 | Low bioactivity, used as a scaffold |
*Calculated lipophilicity values. Data compiled from .
The -CF₃ group increases lipophilicity (higher LogP), enhancing membrane permeability and target binding compared to unsubstituted pyrazole. However, bulkier substituents (e.g., -OCF₃) may reduce solubility, as seen in aryl trifluoromethyl ether derivatives .
Antifungal Activity
This compound derivatives exhibit superior antifungal potency compared to non-fluorinated analogues. For instance, introducing -CF₃ into pyrazole agrochemicals reduced EC₅₀ values against Botrytis cinerea by 50% .
Herbicidal Activity
The -CF₃ group enhances herbicidal efficacy by inhibiting phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis. This compound derivatives achieved 90% weed control at 50 g/ha, outperforming methyl- or methoxy-substituted pyrazoles .
Anticancer Activity
PCW-1001, a this compound derivative, demonstrated potent antitumor activity (IC₅₀: 2.1 µM in breast cancer cells) and radiosensitization, whereas non-CF₃ analogues showed reduced DNA damage response modulation .
Stability and Metabolic Resistance
The -CF₃ group improves metabolic stability by resisting cytochrome P450 oxidation. For example, this compound had a plasma half-life (t₁/₂) of 6.2 hours in rats, compared to 1.5 hours for 3-methylpyrazole . However, hydrolytic stability varies: 3-CF₃ pyrazoles are less prone to hydrolysis than 5-CF₃ isomers due to steric protection .
Biological Activity
3-(Trifluoromethyl)pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound based on recent research findings.
Overview of Pyrazoles
Pyrazoles, including this compound, are five-membered heterocyclic compounds that exhibit a wide range of biological activities. They are known for their anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects. The introduction of a trifluoromethyl group (-CF3) enhances the pharmacological profile of these compounds by improving their lipophilicity and biological activity .
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, often involving the reaction of hydrazine derivatives with trifluoroacetyl compounds. One notable method is the one-pot preparation using nitrile imines and mercaptoacetaldehyde, which allows for efficient synthesis while minimizing by-products .
Antimicrobial Activity
Research has demonstrated that trifluoromethylated pyrazoles possess significant antimicrobial properties. For instance, studies have shown that certain derivatives exhibit potent activity against various bacterial strains and fungi. The incorporation of the trifluoromethyl group has been linked to enhanced interactions with microbial targets, leading to increased efficacy .
Anti-inflammatory Effects
This compound derivatives have been evaluated for their anti-inflammatory properties. In vitro studies indicated that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, specific derivatives showed up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antiparasitic Activity
Recent investigations into the antiparasitic effects of trifluoromethylated pyrazoles revealed promising results against pathogens such as Leishmania amazonensis and Trypanosoma cruzi, which are responsible for leishmaniasis and Chagas disease, respectively. Compounds with bulky groups at specific positions on the pyrazole ring exhibited superior activity against these parasites .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of pyrazole derivatives. Structural modifications at various positions on the pyrazole ring can lead to enhanced potency and selectivity for specific biological targets. For example, studies indicate that substitutions at the para position of the phenyl ring improve antiparasitic effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(trifluoromethyl)pyrazole derivatives, and how do reaction conditions influence product selectivity?
- Methodological Answer : The synthesis typically involves cyclization of trifluoromethyl-containing precursors or direct trifluoromethylation of pyrazole rings. For example, Hu et al. (2023) demonstrated that [1,3-dipolar cycloaddition between trifluoromethyl-substituted alkynes and nitrile imines] yields regioselective pyrazole derivatives . Key factors include:
- Catalyst choice : Copper(I) or palladium catalysts improve trifluoromethyl group incorporation.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.
- Temperature control : Lower temperatures (0–25°C) favor mono-substituted products, while higher temperatures promote di-substituted analogs.
- Reference strategies : Cross-validate synthetic routes using XRD (SHELX refinement) and LC-MS to confirm regiochemistry .
Q. How do crystallographic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer : SHELX software is widely used for small-molecule crystallography. For example, orthorhombic crystals of a pyrazole-TRPV1 antagonist (Ki = 0.1 nM) were resolved in space group P212121 with a = 8.7982 Å, b = 9.3064 Å, and c = 25.992 Å . Key steps:
- Data collection : High-resolution (<1.0 Å) data minimizes errors in trifluoromethyl group orientation.
- Refinement : Use anisotropic displacement parameters for fluorine atoms to account for electron density delocalization.
- Validation : Compare experimental XRD data with DFT-calculated structures to confirm stereoelectronic effects .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in TRPV1 antagonists containing this compound motifs?
- Methodological Answer : Discrepancies in antagonist selectivity (e.g., capsaicin vs. pH/temperature activation) arise from C-region hydrophobic interactions. Lee et al. (2023) found that replacing this compound with chlorophenyl groups in TRPV1 ligands altered binding to Tyr554/Phe587, reducing pH sensitivity . To resolve contradictions:
- SAR studies : Systematically vary substituents at pyrazole positions 1 and 4.
- Docking simulations : Use homology models (e.g., hTRPV1) to predict interactions with Val508, Leu515, and adjacent monomers .
- In vivo validation : Compare hypothermic effects of analogs (e.g., 13S vs. 16S) to confirm mechanistic divergence .
Q. How can computational methods optimize trifluoromethyl group placement for enhanced metabolic stability?
- Methodological Answer : Fluorine’s stereoelectronic effects reduce basicity of adjacent amines and block cytochrome P450 oxidation. Müller et al. (2007) recommend:
- Quantum mechanical (QM) calculations : Assess bond dissociation energies (BDEs) of C–F bonds to predict metabolic hotspots .
- ADMET prediction : Use tools like SwissADME to evaluate logP and PSA changes upon trifluoromethyl substitution.
- Experimental validation : Compare half-lives of this compound derivatives vs. non-fluorinated analogs in microsomal assays .
Q. Why do some this compound derivatives exhibit unexpected electrochemical behavior in lithium-ion batteries?
- Methodological Answer : Pyrazole additives like this compound (TFMP) form passivation films on electrodes, but oxidation susceptibility varies. Dawoon et al. (2013) observed that BTFMP (3,5-bis(trifluoromethyl)pyrazole) requires less energy for film removal than TFMP due to stronger inductive effects . Mitigation strategies:
- Linear sweep voltammetry (LSV) : Compare oxidative currents at 4.5 V vs. Li/Li+ to rank additive stability.
- SEM/EDS analysis : Quantify film thickness and fluorine content post-cycling.
- Co-additive systems : Pair TFMP with carbonate-based additives (e.g., ATFEC) to balance film density and ionic conductivity .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXNITNKYBLBMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942198 | |
Record name | 3-(Trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20154-03-4 | |
Record name | 3-(Trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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